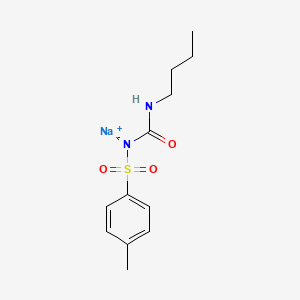

Tolbutamide sodium

描述

甲苯磺丁脲钠,无菌,是一种磺酰脲类化合物,主要用作口服降血糖药该化合物通过刺激胰腺β细胞释放胰岛素来发挥作用,从而降低血糖水平 .

准备方法

合成路线和反应条件: 甲苯磺丁脲钠是通过一系列化学反应合成的。主要的合成路线包括对甲苯磺酰氯与丁胺反应生成N-丁基-对甲苯磺酰胺。然后将该中间体与光气反应生成N-丁基-N'-对甲苯磺酰脲,即活性成分甲苯磺丁脲。 最后一步是将甲苯磺丁脲转化为其钠盐形式,方法是与氢氧化钠反应 .

工业生产方法: 在工业环境中,甲苯磺丁脲钠的生产涉及在受控条件下进行大规模化学合成。 该过程包括使用高纯度试剂和溶剂、精确控制温度以及严格的质量保证方案,以确保最终产品的无菌性和纯度 .

化学反应分析

反应类型: 甲苯磺丁脲钠会经历几种类型的化学反应,包括氧化反应、还原反应和取代反应。

常见试剂和条件:

氧化: 甲苯磺丁脲钠可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成羧酸衍生物。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成醇衍生物。

形成的主要产物: 这些反应形成的主要产物包括羧酸、醇以及甲苯磺丁脲钠的各种取代衍生物 .

科学研究应用

Clinical Applications

- Management of Type 2 Diabetes Mellitus:

- Intravenous Administration:

- Electrolyte Regulation:

Table 1: Comparison of Sulfonylureas

| Sulfonylurea | Mechanism of Action | Duration of Action | Common Side Effects |

|---|---|---|---|

| Tolbutamide | Stimulates insulin release | Short (6-12 hours) | Hypoglycemia, weight gain |

| Glipizide | Stimulates insulin release | Intermediate (10-24 hours) | Hypoglycemia, dizziness |

| Glyburide | Stimulates insulin release | Long (24 hours) | Hypoglycemia, weight gain |

Table 2: Case Studies on Intravenous Tolbutamide

Case Studies

-

Unger & Madison (1958):

This study compared the effects of intravenously administered sodium tolbutamide between mild diabetic and non-diabetic subjects. Results indicated a marked decrease in blood glucose levels among diabetic patients, showcasing the drug's efficacy in acute glycemic control . -

Mirsky et al. (1956):

In patients with hyperinsulinism, intravenous tolbutamide led to biphasic fluctuations in blood sugar levels. This finding highlights the need for careful monitoring when using tolbutamide in patients with complex metabolic conditions .

作用机制

甲苯磺丁脲钠通过刺激胰腺β细胞释放胰岛素来发挥作用。该作用是通过甲苯磺丁脲与β细胞上的磺酰脲受体结合介导的,导致钾离子通道关闭。这些通道的关闭导致细胞膜去极化,随后钙离子通道开放。 钙离子的流入触发了含有胰岛素的颗粒的外排,从而增加了胰岛素分泌并降低了血糖水平 .

相似化合物的比较

类似化合物: 甲苯磺丁脲钠在结构和功能上与其他磺酰脲类化合物相似,例如醋磺酰胺、氯磺丙脲和甲苯磺丁酰胺 .

比较:

醋磺酰胺: 与甲苯磺丁脲类似,醋磺酰胺用于治疗2型糖尿病。醋磺酰胺的作用时间更长,并代谢为一种活性代谢物。

氯磺丙脲: 与甲苯磺丁脲相比,氯磺丙脲的半衰期更长,使其适用于每天一次的给药。它有较高的低血糖风险。

甲苯磺丁酰胺: 甲苯磺丁酰胺的作用与甲苯磺丁脲相似,但起效时间更慢,作用时间更长

生物活性

Tolbutamide sodium is a sulfonylurea compound primarily used as an oral antihyperglycemic agent for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its biological activity is characterized by its ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This article explores the mechanisms, effects, and clinical implications of this compound's biological activity, supported by data tables and relevant case studies.

This compound functions by binding to ATP-sensitive potassium (K) channels on pancreatic β-cells. This binding leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent calcium influx that stimulates insulin release. The following table summarizes the key mechanisms involved:

| Mechanism | Description |

|---|---|

| K Channel Inhibition | Closure of ATP-sensitive K channels leads to membrane depolarization. |

| Calcium Influx | Depolarization triggers voltage-gated calcium channels to open, increasing intracellular calcium levels. |

| Insulin Secretion | Elevated calcium levels promote the exocytosis of insulin granules from β-cells. |

Biological Effects

The biological effects of this compound extend beyond insulin secretion. It also influences water-sodium balance and electrolyte regulation, which are critical in diabetic patients. Research indicates that tolbutamide can exhibit water-retaining properties, differentiating it from other sulfonylureas that may have diuretic effects .

Key Findings:

- Apoptosis Induction : this compound has been shown to induce apoptosis in pancreatic β-cells in a calcium-dependent manner, which may have implications for long-term use and potential side effects .

- Electrolyte Regulation : It affects serum electrolyte levels, particularly sodium and potassium, which is essential for managing diabetes-related complications .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness and safety profile of this compound in diabetic patients.

- Study on Efficacy : A study demonstrated that effective blood levels of tolbutamide were achieved within 10 minutes post-administration, significantly lowering blood glucose levels within 20 minutes .

- Long-term Effects : Longitudinal studies indicate that while tolbutamide effectively manages blood glucose levels, it is associated with weight gain and a risk of hypoglycemia, particularly in vulnerable populations such as the elderly .

Adverse Effects

While this compound is effective for glycemic control, it is associated with several adverse effects:

常见问题

Basic Research Questions

Q. What experimental design considerations are critical when assessing the hypoglycemic efficacy of tolbutamide sodium in preclinical models?

- Methodological Answer : Preclinical studies should employ randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Use diabetic animal models (e.g., streptozotocin-induced rats) and include control groups (e.g., placebo, active comparator). Monitor blood glucose levels at standardized intervals post-administration. Ensure blinding during data collection to minimize bias. Dose-response curves should be established to identify effective and toxic thresholds. Experimental protocols must align with institutional ethical guidelines for animal studies .

Q. How can researchers validate the purity and stability of synthesized this compound batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98% by area normalization). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 6 months can assess degradation. Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) confirm structural integrity. Document batch-to-batch variability in solubility and crystalline form using X-ray diffraction (XRD) .

Q. What are the standard protocols for evaluating drug-drug interactions involving this compound?

- Methodological Answer : Conduct in vitro cytochrome P450 (CYP) inhibition assays (e.g., CYP2C9 isoform, critical for tolbutamide metabolism). Follow up with in vivo pharmacokinetic studies in animal models co-administered with known CYP inhibitors (e.g., fluconazole). Measure plasma concentrations of tolbutamide and metabolites via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict human interactions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic variability across patient subgroups be resolved?

- Methodological Answer : Perform population pharmacokinetic (PopPK) analyses using nonlinear mixed-effects modeling (e.g., NONMEM). Stratify data by covariates like age, renal function, and genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Validate models with bootstrapping and visual predictive checks. Publish raw datasets to enable meta-analyses and address reproducibility concerns .

Q. What strategies optimize the formulation of this compound for enhanced bioavailability in geriatric populations?

- Methodological Answer : Develop age-appropriate formulations (e.g., orally disintegrating tablets) using co-processed excipients (e.g., mannitol-sorbitol blends) to improve solubility. Conduct bioavailability trials comparing AUC(0–24h) and Cmax between standard and novel formulations. Incorporate patient feedback on palatability and ease of administration. Use in vitro-in vivo correlation (IVIVC) models to reduce clinical trial costs .

Q. How do molecular dynamics simulations enhance understanding of this compound’s binding affinity to sulfonylurea receptors (SUR1)?

- Methodological Answer : Run all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to model SUR1-tolbutamide interactions. Validate docking poses with cryo-EM structures of the SUR1-KATP channel complex. Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM/PBSA). Compare results with mutagenesis studies to identify critical binding residues .

Q. What analytical frameworks address conflicting evidence on this compound’s cardiovascular risk in long-term use?

- Methodological Answer : Retrospective cohort studies with propensity score matching can adjust for confounders (e.g., diabetes severity). Use time-to-event analyses (Cox proportional hazards models) to evaluate cardiovascular endpoints (e.g., myocardial infarction). Collaborate with pharmacovigilance databases (e.g., FAERS) to detect rare adverse events. Transparently report competing risks and censoring criteria .

Q. Methodological Guidelines

- Data Presentation : Tables must include 95% confidence intervals for pharmacokinetic parameters (e.g., t½, Vd) and p-values for hypothesis testing. Figures should use error bars for SEM and avoid 3D effects in graphs .

- Reproducibility : Share raw NMR spectra, chromatograms, and simulation input files as supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

属性

CAS 编号 |

473-41-6 |

|---|---|

分子式 |

C12H18N2NaO3S |

分子量 |

293.34 g/mol |

IUPAC 名称 |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |

InChI 键 |

PJBDAJOVTMHXOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |

手性 SMILES |

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |

规范 SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |

Key on ui other cas no. |

473-41-6 |

同义词 |

sodium (butylcarbamoyl)(tosyl)amide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。